1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine
Overview
Description
1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a piperazine derivative that is structurally similar to the endogenous neuropeptide Substance P. CPP has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many fields.
Mechanism of Action
1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine is believed to act as a competitive antagonist at the NMDA receptor, which is a type of glutamate receptor that is involved in learning and memory. By blocking the activity of the NMDA receptor, 1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine can disrupt the normal functioning of the central nervous system, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine has been found to have a variety of biochemical and physiological effects, including the induction of seizures, the disruption of long-term potentiation, and the inhibition of nitric oxide synthase. 1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine has also been shown to have antinociceptive effects, meaning that it can reduce pain sensation. Additionally, 1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine has been found to have effects on the cardiovascular system, including the inhibition of platelet aggregation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine in laboratory experiments is its ability to selectively block the activity of the NMDA receptor. This makes 1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine a valuable tool for studying the role of this receptor in various physiological and biochemical processes. However, one limitation of 1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine is its potential for toxicity, particularly at high doses. Additionally, 1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine can be expensive to synthesize and may not be readily available in all laboratories.
Future Directions
There are many potential future directions for research involving 1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine. One area of interest is the development of new compounds that are structurally similar to 1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine but have improved pharmacological properties, such as increased selectivity and reduced toxicity. Another area of interest is the use of 1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine as a tool for studying the role of the NMDA receptor in various disease states, such as Alzheimer's disease and schizophrenia. Finally, 1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine may have potential therapeutic applications, particularly in the treatment of pain and cardiovascular disease.
Scientific Research Applications
1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine has been used extensively in scientific research, particularly in the fields of neuroscience and pharmacology. 1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine has been found to bind to a variety of receptors, including NMDA receptors, and has been used as a tool to study the role of these receptors in learning and memory. 1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine has also been used to study the effects of drugs on the central nervous system, as well as the mechanisms of action of various neurotransmitters.
properties
IUPAC Name |
1-(4-cyclohexylpiperazin-1-yl)-2-(2-methoxyphenoxy)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-16(25-19-11-7-6-10-18(19)24-2)20(23)22-14-12-21(13-15-22)17-8-4-3-5-9-17/h6-7,10-11,16-17H,3-5,8-9,12-15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSDMBNJOAQBGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2CCCCC2)OC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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